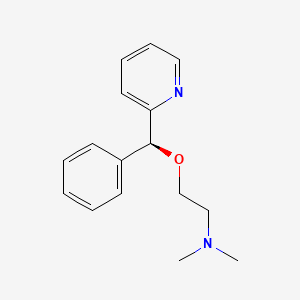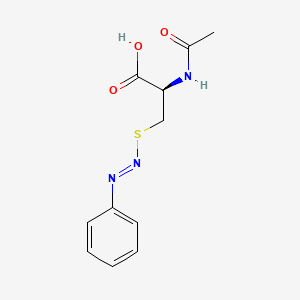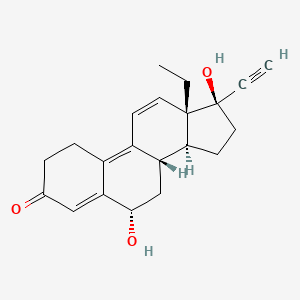
6a-Hydroxy Gestrinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6a-Hydroxy Gestrinone is a synthetic steroidal compound derived from Gestrinone, which is known for its applications in the treatment of endometriosis. Gestrinone itself is a synthetic steroid of the 19-nortestosterone group, possessing estrogenic, progestational, androgenic, antiestrogenic, and antiprogesterone actions
Preparation Methods
The synthesis of 6a-Hydroxy Gestrinone involves the hydroxylation of Gestrinone. One of the common methods includes the hydrogenation of Gestrinone, which can be challenging to limit to the terminal acetylenic group . Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with controlled reaction conditions to ensure the desired hydroxylation.
Chemical Reactions Analysis
6a-Hydroxy Gestrinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming the parent compound Gestrinone.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As a derivative of Gestrinone, it is used in research to understand the chemical behavior and reactivity of steroidal compounds.
Biology: It is studied for its effects on biological systems, particularly in relation to its parent compound’s antiestrogenic and antiprogesterone properties.
Mechanism of Action
The mechanism of action of 6a-Hydroxy Gestrinone is similar to that of Gestrinone. It exerts its effects by interacting with hormone receptors, including progesterone and estrogen receptors. It has weak agonist activity on progesterone receptors and moderate agonist activity on androgen receptors . This interaction leads to the inhibition of gonadotropin release, resulting in the atrophy of endometrial tissue and the regression of endometriosis .
Comparison with Similar Compounds
6a-Hydroxy Gestrinone can be compared with other similar compounds, such as:
Gestrinone: The parent compound, known for its antiestrogenic and antiprogesterone properties.
Mifepristone: A progesterone receptor antagonist used for medical termination of pregnancy and in the treatment of endometriosis.
The uniqueness of this compound lies in its specific hydroxylation, which may confer distinct biological activities and therapeutic potentials compared to its parent compound and other similar steroids.
Properties
Molecular Formula |
C21H24O3 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(6S,8S,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H24O3/c1-3-20-9-7-15-14-6-5-13(22)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,7,9,11,16,18-19,23-24H,3,5-6,8,10,12H2,1H3/t16-,18+,19+,20+,21+/m1/s1 |
InChI Key |
KQUWZIRAKHNAAC-GVVDHYSOSA-N |
Isomeric SMILES |
CC[C@]12C=CC3=C4CCC(=O)C=C4[C@H](C[C@H]3[C@@H]1CC[C@]2(C#C)O)O |
Canonical SMILES |
CCC12C=CC3=C4CCC(=O)C=C4C(CC3C1CCC2(C#C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


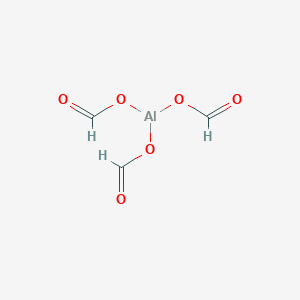



![3-(2-{[3-(2-carboxyethyl)-5-{[(2Z)-3-ethyl-4-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-ylidene]methyl}-4-methyl-1H-pyrrol-2-yl]methyl}-5-{[(2Z)-4-ethyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-ylidene]methyl}-4-methyl-1H-pyrrol-3-yl)propanoic acid](/img/structure/B15289024.png)

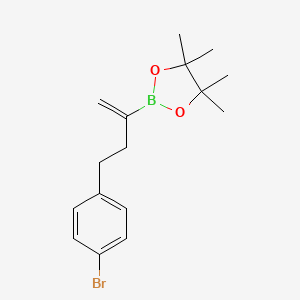
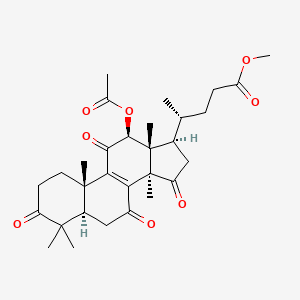

![Carbamic acid, [2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-, ethyl ester](/img/structure/B15289063.png)

![[(7'S,9'E,11'S,12'R,13'S,14'R,15'R,16'R,17'S,18'S,19'E,21'Z)-15',17'-dihydroxy-11'-methoxy-7',12',14',16',18',22'-hexamethyl-4,6',23',29'-tetraoxospiro[1,3-dioxolane-2,27'-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene]-13'-yl] acetate](/img/structure/B15289075.png)
